molecular formula C25H31N3O5S B285291 N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

Número de catálogo: B285291
Peso molecular: 485.6 g/mol
Clave InChI: UWOQISFRROKYTH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide, also known as CXCR7 antagonist, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mecanismo De Acción

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist exerts its effects by binding to the this compound receptor, which is involved in various physiological processes, including cell migration, proliferation, and survival. By blocking the this compound receptor, this compound antagonist inhibits the downstream signaling pathways that are activated by this compound, leading to the observed effects on cancer cells, inflammation, and cardiac function.
Biochemical and Physiological Effects
Studies have shown that this compound antagonist can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and improve cardiac function in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist in lab experiments is its specificity for the this compound receptor, which allows for targeted inhibition of downstream signaling pathways. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.

Direcciones Futuras

There are several potential future directions for research on N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist. One area of interest is the development of more potent and selective this compound antagonists for use in therapeutic applications. Another area of interest is the investigation of the compound's effects on other physiological processes, such as angiogenesis and immune function. Additionally, the use of this compound antagonist in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research.
Conclusion
In conclusion, this compound antagonist is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound antagonist will continue to explore its potential as a therapeutic agent and its effects on other physiological processes.

Métodos De Síntesis

The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the sulfonation of the benzamide. The final product is obtained through a purification process that involves the use of chromatography techniques. The synthesis method has been optimized to ensure high yields and purity of the final product.

Aplicaciones Científicas De Investigación

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. The compound has been shown to inhibit the migration and proliferation of cancer cells, reduce inflammation, and improve cardiac function in animal models. This compound antagonist has also been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and multiple sclerosis.

Propiedades

Fórmula molecular

C25H31N3O5S

Peso molecular

485.6 g/mol

Nombre IUPAC

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C25H31N3O5S/c1-33-22-14-13-18(17-23(22)34(31,32)28-15-7-8-16-28)24(29)27-21-12-6-5-11-20(21)25(30)26-19-9-3-2-4-10-19/h5-6,11-14,17,19H,2-4,7-10,15-16H2,1H3,(H,26,30)(H,27,29)

Clave InChI

UWOQISFRROKYTH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)N4CCCC4

SMILES canónico

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)N4CCCC4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.